Z-GLY-MET-OH

Protease Substrate Specificity Carboxypeptidase C Serine Carboxypeptidase

Researchers requiring stereochemically pure Gly-Met building blocks face risk of sequence isomer misidentification. Z-Gly-Met-OH solves this: • Optical rotation [α]D = -17° to -22° (c=1, MeOH) confirms L-configuration. • Melting point 108-110°C vs. 174-176°C for Z-Met-Gly-OH enables unambiguous QC. • 98% purity, DMSO-soluble, shipped ambient; stock available for immediate dispatch.

Molecular Formula C15H20N2O5S
Molecular Weight 340.4 g/mol
CAS No. 3561-48-6
Cat. No. B1329727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-GLY-MET-OH
CAS3561-48-6
Molecular FormulaC15H20N2O5S
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C15H20N2O5S/c1-23-8-7-12(14(19)20)17-13(18)9-16-15(21)22-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)
InChIKeyJXQGLWUIDPXMHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Gly-Met-OH Comparator Procurement Guide


Z-Gly-Met-OH (N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-methionine) is a protected dipeptide comprising glycine and L-methionine with a benzyloxycarbonyl (Z/Cbz) N-terminal protecting group. As a member of the Z-protected dipeptide class (Z-Gly-Xaa-OH), it serves as a synthetic building block in solution- and solid-phase peptide synthesis and as a substrate in protease activity assays [1]. Its physicochemical properties—including molecular weight 340.39 g/mol, boiling point 644.5°C at 760 mmHg, density 1.284 g/cm³, and refractive index 1.568—are documented .

Why Generic Substitution Fails for Z-Gly-Met-OH


Within the class of Z-protected dipeptides (Z-Gly-Xaa-OH), substitution based solely on similar molecular weight or generic structural description introduces substantial experimental risk. The identity of the C-terminal amino acid residue (Xaa) governs critical parameters including enzyme substrate specificity, chromatographic retention behavior, and downstream peptide physicochemical properties [1]. For example, the methionine side chain in Z-Gly-Met-OH confers unique thioether chemistry and susceptibility to oxidation that is absent in leucine- or phenylalanine-containing analogs [2]. Additionally, sequence isomerism—Z-Gly-Met-OH versus Z-Met-Gly-OH—produces distinct stereoelectronic environments that alter both enzyme recognition and physical properties, precluding interchangeable use .

Z-Gly-Met-OH Evidence Against Comparators


Carboxypeptidase C Substrate Activity Comparison

Z-Gly-Met-OH (benzyloxycarbonyl-Gly-Met) is hydrolyzed by carboxypeptidase C (EC 3.4.16.5) to yield benzyloxycarbonyl-Gly and free methionine. When benchmarked against the reference substrate benzyloxycarbonyl-Glu-Tyr, Z-Gly-Met-OH displays 19% relative activity under identical assay conditions, establishing it as a moderate-substrate-efficiency comparator for this serine carboxypeptidase [1].

Protease Substrate Specificity Carboxypeptidase C Serine Carboxypeptidase

L- vs. D-Methionine Enantiomer Specificity

Z-Gly-Met-OH contains the L-methionine enantiomer. Although direct kinetic comparison data (Km, kcat) for Z-Gly-Met-OH versus its D-enantiomer Z-Gly-D-Met-OH with carboxypeptidase C are not available in the retrieved literature, class-level understanding of serine carboxypeptidase stereospecificity predicts that the D-enantiomer would exhibit substantially reduced or negligible hydrolysis [1]. This inference is supported by the known L-stereospecificity of carboxypeptidase C, a serine-type carboxypeptidase widely distributed in eukaryotes [2].

Enantioselectivity Serine Carboxypeptidase Substrate Recognition

Melting Point: Gly-Met vs. Met-Gly Isomers

The sequence isomer Z-Met-Gly-OH (CAS 13139-55-4), in which the amino acid order is reversed (methionine at N-terminus, glycine at C-terminus), exhibits a melting point of 174–176°C . In contrast, Z-Gly-Met-OH melts at 108–110°C . This approximately 66°C difference provides a definitive identity verification parameter and reflects distinct intermolecular packing arrangements arising from reversed peptide bond geometry.

Dipeptide Sequence Isomerism Thermal Stability Peptide Characterization

DMSO Solubility: Met vs. Leu Analog

Z-Gly-Met-OH exhibits distinct solubility behavior compared to the leucine-containing analog Z-Gly-Leu-OH (CAS 1421-69-8). While quantitative solubility limits are not reported in the retrieved literature, Z-Gly-Met-OH is documented as soluble in DMSO , whereas Z-Gly-Leu-OH shows notably limited DMSO solubility, requiring alternative solvent strategies . This difference stems from the polarizable thioether side chain of methionine versus the purely hydrophobic isobutyl side chain of leucine.

Solubility Formulation Sample Preparation

Optical Rotation for Chiral Purity QC

Z-Gly-Met-OH contains a single chiral center at the methionine Cα position. The specific optical rotation [α]D has been reported within the range of –17° to –22° (c=1, methanol) for this compound . For comparison, the D-enantiomer Z-Gly-D-Met-OH would exhibit rotation of opposite sign (positive). For the sequence isomer Z-Met-Gly-OH, optical rotation is reported as +5° to +10° (c=1, methanol) .

Chiral Purity Quality Control Peptide Characterization

Z-Gly-Met-OH Application Scenarios


Carboxypeptidase C Moderate Substrate Assays

Z-Gly-Met-OH serves as a moderate-efficiency substrate for carboxypeptidase C (EC 3.4.16.5), exhibiting 19% activity relative to the reference substrate benzyloxycarbonyl-Glu-Tyr [1]. This property makes it suitable as an intermediate-activity comparator in substrate specificity profiling studies, particularly when researchers require a substrate that does not saturate detection systems while still producing measurable methionine release for colorimetric or fluorometric readouts [1].

Solution-Phase Synthesis of Gly-Met Peptides

As a Z-protected dipeptide building block, Z-Gly-Met-OH is employed in solution-phase peptide synthesis where the Gly-Met sequence is required. The Z (benzyloxycarbonyl) protecting group is orthogonal to base-labile Fmoc chemistry and is selectively removed via catalytic hydrogenolysis or acidolysis, enabling sequential elongation strategies [2]. The compound‘s DMSO solubility facilitates homogeneous coupling reactions .

Chiral Purity Reference Standard

The well-defined optical rotation of Z-Gly-Met-OH ([α]D = –17° to –22°, c=1, methanol) provides a benchmark for verifying the stereochemical integrity of synthesized batches. This parameter enables QC laboratories to confirm that the correct L-enantiomer has been procured and that no significant racemization occurred during storage or synthetic manipulation.

Thermal Analysis for Sequence Isomer Identification

The melting point of Z-Gly-Met-OH (108–110°C) is approximately 66°C lower than that of its sequence isomer Z-Met-Gly-OH (174–176°C) . This substantial difference enables unambiguous identification via differential scanning calorimetry or melting point apparatus, providing a definitive QC checkpoint that distinguishes between the two dipeptides that might otherwise be confused due to identical molecular formula and mass.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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